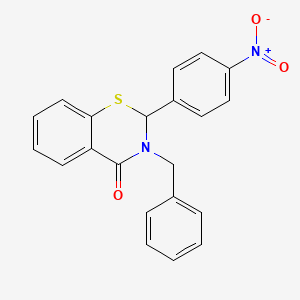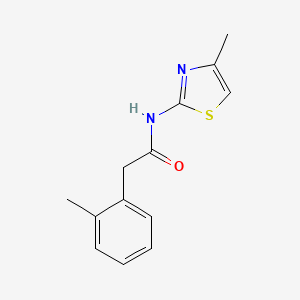![molecular formula C17H23NO3 B5465685 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since gained widespread interest in the scientific community due to its promising results in preclinical studies.
作用機序
The exact mechanism of action of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol is not fully understood, but it is believed to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This compound has been shown to increase the expression of genes that are involved in mitochondrial function and energy metabolism, which may help to protect against neuronal damage. In addition, this compound has been shown to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include improvements in cognitive function, reductions in inflammation, and increases in the production of proteins that are important for neuronal function and survival. In addition, this compound has been shown to protect against neuronal damage and to promote the growth and development of new neurons in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol in lab experiments is its ability to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This makes it a potentially powerful tool for studying the underlying mechanisms of these diseases and for developing new treatments. However, one limitation of using this compound in lab experiments is its high cost and the complex synthesis method required to produce it.
将来の方向性
There are a number of future directions for research on 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol. One area of focus is on understanding the exact mechanism of action of the compound and how it targets multiple pathways involved in neurodegenerative diseases. Another area of focus is on developing more efficient and cost-effective synthesis methods for producing this compound. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in animal models of neurodegenerative diseases, as well as clinical trials to evaluate its potential as a therapeutic agent in humans.
合成法
The synthesis of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of a key intermediate, which is then subjected to a series of modifications to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed by the inventors.
科学的研究の応用
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease. In addition, this compound has been shown to increase the production of proteins that are important for neuronal function and survival.
特性
IUPAC Name |
(3-hydroxy-4-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-2-3-14(12-15(13)19)16(20)18-8-4-17(5-9-18)6-10-21-11-7-17/h2-3,12,19H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABVNLOTQRMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)

![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)


![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)


![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![2-[(2-furylmethyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B5465732.png)